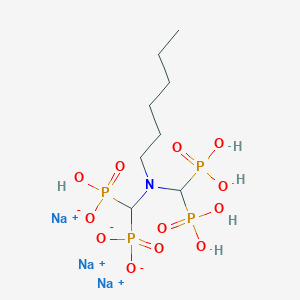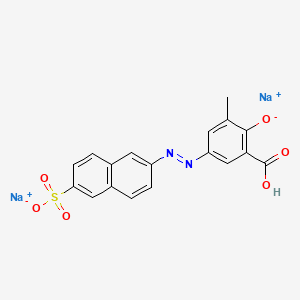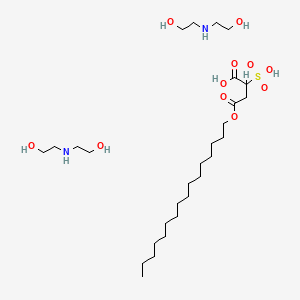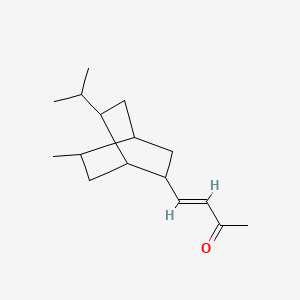
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H15NO6P2Na3 and a molecular weight of 313.07 g/mol. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bone-related diseases such as osteoporosis.
Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound binds to specific sites on these molecules, inhibiting their activity and affecting various biochemical pathways. In the context of bone health, it inhibits osteoclast-mediated bone resorption, leading to increased bone density and strength .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Uniqueness
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific trisodium salt form, which provides distinct solubility and reactivity properties compared to its disodium and tetrasodium counterparts. This uniqueness makes it particularly suitable for certain applications in medicine and industry.
Eigenschaften
CAS-Nummer |
94199-82-3 |
|---|---|
Molekularformel |
C5H12NNa3O6P2 |
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
trisodium;hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI-Schlüssel |
JHPKDRCBFFEFES-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)









